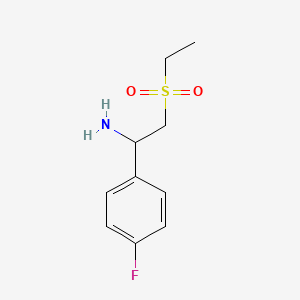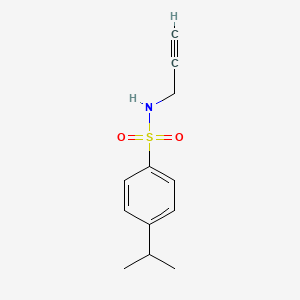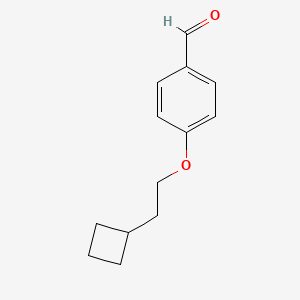
4-(2-Cyclobutylethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Cyclobutylethoxy)benzaldehyde is an organic compound with the molecular formula C13H16O2 It is a derivative of benzaldehyde, characterized by the presence of a cyclobutylethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Cyclobutylethoxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 2-cyclobutylethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the etherification process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Cyclobutylethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are used.
Major Products Formed:
Oxidation: 4-(2-Cyclobutylethoxy)benzoic acid.
Reduction: 4-(2-Cyclobutylethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
Scientific Research Applications
4-(2-Cyclobutylethoxy)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-Cyclobutylethoxy)benzaldehyde involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Benzaldehyde: The parent compound, with a simpler structure and similar reactivity.
4-Hydroxybenzaldehyde: A precursor in the synthesis of 4-(2-Cyclobutylethoxy)benzaldehyde, with hydroxyl functionality.
4-Methoxybenzaldehyde: Another derivative with a methoxy group instead of the cyclobutylethoxy group.
Uniqueness: this compound is unique due to the presence of the cyclobutylethoxy group, which imparts distinct steric and electronic properties.
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
4-(2-cyclobutylethoxy)benzaldehyde |
InChI |
InChI=1S/C13H16O2/c14-10-12-4-6-13(7-5-12)15-9-8-11-2-1-3-11/h4-7,10-11H,1-3,8-9H2 |
InChI Key |
RIDFDNVCBBCNLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CCOC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


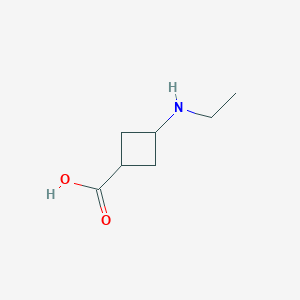

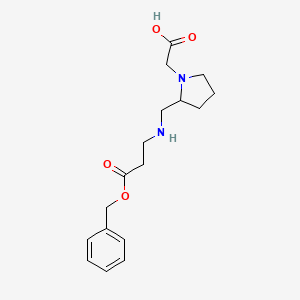
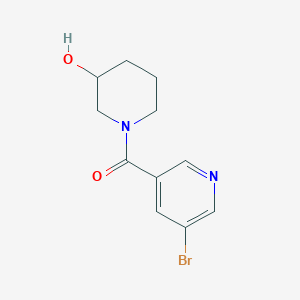
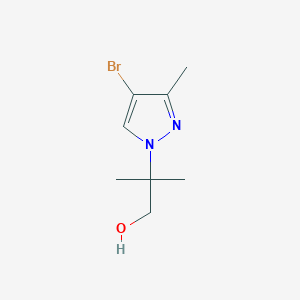
![{2-Oxabicyclo[2.2.2]octan-4-yl}methanamine](/img/structure/B13000875.png)
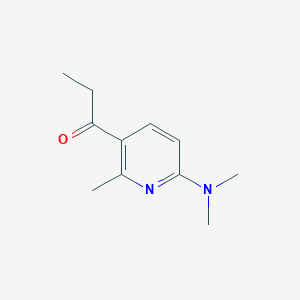


![methyl1H-pyrazolo[3,4-b]pyrazine-3-carboxylate](/img/structure/B13000898.png)
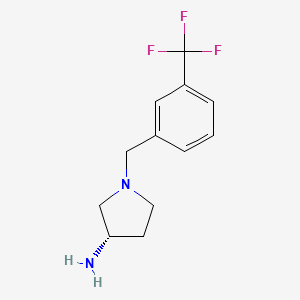
![Ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13000910.png)
